2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is notable for its unique structure, which includes a triazolo[4,3-a]pyrazine core and a benzylsulfanyl group, contributing to its diverse biological activities and potential applications in medicinal chemistry. The compound is classified under the CAS number 1251550-60-3 and has a molecular formula of with a molecular weight of 419.5 g/mol .
The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple synthetic steps. A common approach includes:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side reactions. Advanced techniques like continuous flow reactors can be utilized for large-scale production.
The molecular structure of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide features several key components:
The compound has a molecular weight of 419.5 g/mol and a formula of . The structural representation can be derived from its SMILES notation: O=C(N(Cc1ccc(Cl)cc1)C(=O)N)C(=O)N
.
The chemical reactivity of this compound can be explored through various reactions typical for triazolopyrazine derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide is primarily linked to its ability to inhibit specific biological pathways:
The inhibition potency for some derivatives has been reported with IC50 values ranging from 0.016 µM to >20 µM against Plasmodium falciparum, indicating promising therapeutic potential against malaria .
The physical and chemical properties of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide include:
These properties are critical for understanding the compound's behavior in various environments and its suitability for different applications in medicinal chemistry .
Due to its unique structure and biological activity, 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide has potential applications in several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: